molecular formula C8 H12 N4 O B218535 Ursodeoxycholic acid N-acetylglucosaminide CAS No. 122908-04-7

Ursodeoxycholic acid N-acetylglucosaminide

货号 B218535
CAS 编号: 122908-04-7
分子量: 595.8 g/mol
InChI 键: JKXNUFCMIRPBML-ISPNGHFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ursodeoxycholic acid N-acetylglucosaminide (UDCA-GlcNAc) is a conjugate of ursodeoxycholic acid (UDCA) and N-acetylglucosamine (GlcNAc). UDCA-GlcNAc is a novel compound that has been synthesized to enhance the therapeutic potential of UDCA. UDCA is a naturally occurring bile acid that is used to treat various liver diseases. However, its therapeutic efficacy is limited due to its poor solubility and bioavailability.

作用机制

Ursodeoxycholic acid N-acetylglucosaminide exerts its therapeutic effects by multiple mechanisms. This compound can activate the nuclear receptor farnesoid X receptor (FXR), which regulates bile acid metabolism and inflammation. This compound can also inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. This compound can also activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in liver cells and animal models. This compound can reduce lipid accumulation and inflammation in liver cells. This compound can also improve liver function and reduce liver damage in animal models of liver diseases. This compound can also modulate gut microbiota, which can affect liver metabolism and inflammation.

实验室实验的优点和局限性

Ursodeoxycholic acid N-acetylglucosaminide has several advantages for lab experiments. This compound has better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. This compound can also be conjugated with various targeting molecules, such as antibodies or peptides, to improve its specificity and selectivity. However, this compound has some limitations for lab experiments. This compound is a novel compound, and its synthesis and characterization can be challenging. This compound can also have different pharmacokinetics and pharmacodynamics than UDCA, which can affect its therapeutic efficacy and safety.

未来方向

Ursodeoxycholic acid N-acetylglucosaminide has several future directions for research and development. This compound can be studied for its therapeutic potential in other liver diseases, such as hepatitis B and C, alcoholic liver disease, and liver cancer. This compound can also be conjugated with various targeting molecules, such as nanoparticles or liposomes, to improve its delivery and efficacy. This compound can also be studied for its pharmacokinetics and pharmacodynamics in humans, which can facilitate its clinical translation. This compound can also be studied for its safety and toxicity, which can ensure its clinical application.

合成方法

Ursodeoxycholic acid N-acetylglucosaminide can be synthesized by conjugating UDCA with GlcNAc using a chemical linker. The chemical linker can be a carbodiimide, such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC), or a succinimide ester, such as N-hydroxysuccinimide (NHS) ester. The reaction can be carried out in an organic solvent, such as dimethylformamide (DMF), or in an aqueous buffer, such as phosphate-buffered saline (PBS). The product can be purified by chromatography, such as high-performance liquid chromatography (HPLC), or by precipitation, such as ethanol precipitation.

科学研究应用

Ursodeoxycholic acid N-acetylglucosaminide has been studied for its therapeutic potential in various liver diseases, such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and liver fibrosis. This compound has been shown to have better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. This compound has also been studied for its anti-inflammatory and anti-oxidative properties, which can reduce liver damage and improve liver function.

属性

CAS 编号

122908-04-7

分子式

C8 H12 N4 O

分子量

595.8 g/mol

IUPAC 名称

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C32H53NO9/c1-16(5-8-25(37)38)20-6-7-21-26-22(10-12-32(20,21)4)31(3)11-9-19(13-18(31)14-23(26)36)41-30-27(33-17(2)35)29(40)28(39)24(15-34)42-30/h16,18-24,26-30,34,36,39-40H,5-15H2,1-4H3,(H,33,35)(H,37,38)/t16-,18+,19-,20-,21+,22+,23+,24-,26+,27-,28-,29-,30-,31+,32-/m1/s1

InChI 键

JKXNUFCMIRPBML-ISPNGHFPSA-N

手性 SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C

规范 SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C

同义词

GlcNAc-UDCA
UDCA-NAGA
ursodeoxycholic acid N-acetylglucosaminide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。